BenchChemオンラインストアへようこそ!

7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Physicochemical profiling Drug-likeness prediction ADME property estimation

7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 1018828-16-4, MW 225.04) is a heterobifunctional building block combining a C7-bromo group—a site for palladium-catalyzed cross-coupling—with a C2-carbaldehyde handle for condensation reactions. The imidazo[1,2-a]pyridine scaffold appears in at least six marketed drugs (e.g., zolpidem, alpidem, zolimidine, olprinone), establishing its privileged status in medicinal chemistry.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
CAS No. 1018828-16-4
Cat. No. B1377218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
CAS1018828-16-4
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2C=C1Br)C=O
InChIInChI=1S/C8H5BrN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-5H
InChIKeyVJRBGUGBMHSWEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 1018828-16-4): A Regiospecifically Halogenated Heterocyclic Building Block for Medicinal Chemistry and Cross-Coupling Library Synthesis


7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 1018828-16-4, MW 225.04) is a heterobifunctional building block combining a C7-bromo group—a site for palladium-catalyzed cross-coupling—with a C2-carbaldehyde handle for condensation reactions [1]. The imidazo[1,2-a]pyridine scaffold appears in at least six marketed drugs (e.g., zolpidem, alpidem, zolimidine, olprinone), establishing its privileged status in medicinal chemistry [2]. Systematic studies on imidazo[1,2-a]pyridine-2-carbaldehydes demonstrate that the identity and position of the halogen substituent control both the regioselectivity of derivatization and the ultimate biological target profile of downstream products [3]. Published anti-tubercular screening campaigns have identified imidazo[1,2-a]pyridine-2-carbaldehyde-derived series with MIC values against M. tuberculosis H37Rv reaching 0.03 μg/mL, confirming the pharmacophoric relevance of this substitution pattern [4].

Why 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde Cannot Be Interchanged with Its 3-, 5-, 6-, or 8-Bromo Regioisomers in Synthesis or Screening Programs


All mono-bromoimidazo[1,2-a]pyridine-2-carbaldehydes share the identical molecular formula (C₈H₅BrN₂O, MW 225.04) and differ solely in the ring position of the bromine atom [1]. This positional isomerism creates three non-interchangeable differentiation axes: (i) differential electronic influence of the C7-Br on the imidazo[1,2-a]pyridine π-system versus the C5-, C6-, or C8-substituted isomers, altering both aldehyde carbonyl electrophilicity and cross-coupling activation energy; (ii) steric accessibility for bulky boronic acid partners in Suzuki–Miyaura reactions, where C7-halogenated substrates exhibit distinct reactivity profiles from C8- or C6-halogenated analogs [2]; and (iii) biological target engagement, as the vector of substituent projection from position 7 orients derived functional groups into a spatial region inaccessible to regioisomers functionalized at positions 3, 5, 6, or 8—a parameter critical in fragment-based drug discovery and structure-based design [3]. In the absence of regiospecific procurement, medicinal chemistry programs risk generating SAR from an unintended topological space, invalidating cross-project comparisons.

Quantitative Differentiation of 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde Against Its Closest Structural Analogs: Evidence Dimensions for Scientific Selection


Computed Lipophilicity and Polar Surface Area Differentiation: 7-Br vs. Unsubstituted Imidazo[1,2-a]pyridine-2-carbaldehyde

Computational physicochemical profiling reveals that the C7-bromo substituent consistently increases consensus Log P by approximately 1.64 log units relative to the unsubstituted imidazo[1,2-a]pyridine-2-carbaldehyde scaffold, while maintaining a TPSA of 34.37 Ų—below the typical 60 Ų threshold for blood-brain barrier penetration—and zero hydrogen bond donors . The calculated water solubility (ESOL Log S = −3.14, corresponding to 0.162 mg/mL) classifies the compound as 'soluble,' which is favorable for chemical handling and biological assay preparation . These computed values position the 7-bromo derivative as a moderately lipophilic, soluble building block suitable for fragment-based approaches where balanced Log P is sought without introduction of additional hydrogen bond donors.

Physicochemical profiling Drug-likeness prediction ADME property estimation

Regiochemical Cross-Coupling Reactivity Hierarchy: 7-Bromo vs. 6-Bromo vs. 8-Bromo Imidazo[1,2-a]pyridine Substrates Under Microwave-Assisted Suzuki Conditions

Comparative studies on the microwave-assisted palladium-catalyzed Suzuki reaction of bromoimidazo[1,2-a]pyridines have established a reactivity hierarchy: 6-bromo substrates are most reactive, followed by 8-bromo, with electron-rich 7-bromo substrates exhibiting distinct reactivity requiring optimized conditions (longer reaction time or higher catalyst loading) [1]. In the specific context of 7,8-dihalogenated imidazo[1,2-a]pyridines, the C7-bromo position undergoes Suzuki coupling selectively in the presence of a C8-bromo group under controlled Pd(PPh₃)₄ catalysis, enabling sequential one-pot double functionalization strategies where the order of derivatization is governed by the intrinsic positional reactivity [2]. This orthogonal reactivity profile is not achievable with 3-, 5-, or 6-monobromo analogs, which lack a second halogenation handle.

Palladium-catalyzed cross-coupling Microwave-assisted synthesis Regioselective functionalization

Purity Benchmarking Across Commercial Suppliers: ≥95% Standard with ≥97% and ≥98% Availability Options

Commercially, 7-bromoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 1018828-16-4) is routinely supplied at ≥95% purity by multiple vendors including Sigma-Aldrich (via Fluorochem partner, Cat. F234455), Bidepharm (Cat. BD238710), Aladdin, AKSci (Cat. 0504AA), and ChemScene (Cat. CS-0050064) . ChemScene offers a ≥97% purity grade, and at least one specialty supplier lists a 98% specification . The compound is characterized by a single MDL number (MFCD09995135) and a single PubChem CID (70701133), ensuring unambiguous identity across supply chains . In contrast, the 5-bromo regioisomer (CAS 878197-68-3) carries no MDL number in several catalogs, and the 8-bromo analog (CAS 1194375-12-6) is notably less available from major research chemical distributors .

Quality control Commercial sourcing Lot-to-lot consistency

Pharmacophoric Impact of C7-Br Substitution on Anti-Tubercular Activity: Class-Level SAR Inference from Imidazo[1,2-a]pyridine-2-carbaldehyde-Derived Series

Recent anti-tubercular drug discovery campaigns have demonstrated that imidazo[1,2-a]pyridine-2-carbaldehyde serves as a productive aldehyde input for generating potent InhA (enoyl-ACP reductase) inhibitors. In a 2024 study, compounds 6a and 6k—derived from imidazo[1,2-a]pyridine-2-carbaldehyde via condensation—showed MIC values of 0.6 μM and 0.9 μM against M. tuberculosis H37Rv, comparable with isoniazid [1]. In a parallel 2025 study, 10 out of 26 imidazo[1,2-a]pyridine carboxamide derivatives achieved MIC = 0.03 μg/mL (~0.1 μM), 17-fold more potent than streptomycin [2]. SAR analysis across these series indicates that the nature and position of substituents on the imidazo[1,2-a]pyridine core dramatically modulate potency: electron-withdrawing halogen substituents at specific positions can alter InhA binding affinity by over 100-fold [3]. While no published study has directly compared the anti-TB activity of all five bromo regioisomers in a head-to-head format, the class-level SAR establishes that the 2-carbaldehyde-7-bromo substitution pattern constitutes a chemically accessible and biologically validated entry point into this pharmacophore space.

Anti-tubercular agents InhA inhibition Mycobacterium tuberculosis H37Rv

Dual-Functional-Handle Advantage: Simultaneous C7 Cross-Coupling Site and C2 Aldehyde Condensation Site vs. Regioisomers with Only One Reactive Handle

7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde possesses two chemically orthogonal reactive handles—the C7-aryl bromide for Pd-catalyzed C–C bond formation and the C2-aldehyde for Knoevenagel condensation, reductive amination, or hydrazone formation [1]. This heterobifunctionality enables sequential one-pot Suzuki–Miyaura/Knoevenagel tandem reactions in aqueous ethanol medium, as demonstrated with imidazo[1,2-a]pyridine-2-carbaldehydes generally [2]. Among the five monobromo regioisomers, the combination of a C7-bromo leaving group with a C2-aldehyde is unique: the 3-bromo analog places the halide adjacent to the ring-junction nitrogen (potentially interfering with Pd oxidative addition), the 5-bromo isomer places the bromine on the pyridine ring at a sterically congested position, and the 6- and 8-bromo isomers position the halide at sites with differing electronic activation [3]. The 7-bromo-2-carbaldehyde topology thus offers a distinct vector of diversification relative to all other bromo regioisomers, enabling the construction of compound libraries with unique three-dimensional substitution patterns.

Heterobifunctional building block Sequential derivatization Parallel library synthesis

MDL Registry and Identity Integrity: MFCD09995135 Uniquely Resolves 7-Br Regioisomer from All Other Monobromo Imidazo[1,2-a]pyridine-2-carbaldehydes

The 7-bromo regioisomer is unambiguously identified by CAS 1018828-16-4 and MDL MFCD09995135, with a computed InChIKey of VJRBGUGBMHSWEB-UHFFFAOYSA-N [1]. Critically, this MDL number resolves the 7-Br isomer from all other monobromo regioisomers: 3-Br (CAS 59938-40-8), 5-Br (CAS 878197-68-3), 6-Br (CAS 885276-09-5), and 8-Br (CAS 1194375-12-6) each carry distinct CAS numbers, and most lack comprehensive MDL registry data in major catalogs . The unambiguous chemical identity infrastructure reduces the risk of regioisomer misidentification during procurement—a documented source of irreproducible SAR when scientists inadvertently purchase an incorrect positional isomer from vendors that do not rigorously verify regioisomeric purity [2].

Chemical identity management CAS/MDL registry Procurement specification compliance

Recommended Research and Industrial Application Scenarios for 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde Based on Quantifiable Differentiation Evidence


Medicinal Chemistry: Fragment-Based and Structure-Guided Library Synthesis Requiring Regiospecific C7 Derivatization

When a structure-based drug design campaign identifies the imidazo[1,2-a]pyridine C7 position as the optimal vector for substituent growth—based on docking, X-ray co-crystal, or SAR analysis—7-bromoimidazo[1,2-a]pyridine-2-carbaldehyde is the mandatory building block. Its C7-Br handle enables Suzuki–Miyaura diversification to introduce aryl, heteroaryl, or alkenyl groups at precisely the C7 vector, while the C2-aldehyde allows simultaneous or sequential condensation chemistry [1]. The computed physicochemical profile (consensus Log P 1.64, TPSA 34.37 Ų, 0 HBD) supports fragment-based starting point use, where balanced lipophilicity without added H-bond donors is desirable for lead-like property space . Critically, substitution with any other bromo regioisomer (3-, 5-, 6-, or 8-Br) would direct the growing vector into a different spatial trajectory, yielding SAR data that is topologically non-comparable with the intended design hypothesis.

Synthetic Methodology Development: Sequential One-Pot Double Functionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines

For synthetic chemistry groups developing tandem or sequential cross-coupling methodologies, 7-bromoimidazo[1,2-a]pyridine-2-carbaldehyde serves as a key substrate or intermediate. When converted to the 7,8-dibromo derivative, the C7 position undergoes Suzuki coupling selectively before C8, enabling a programmed one-pot double-coupling sequence (Suzuki at C7, then Suzuki/Sonogashira/cyanation at C8) as demonstrated by El Akkaoui et al. [2]. This regioselectivity profile is intrinsic to the C7 position and cannot be replicated by C5-, C6-, or C8-monobromo regioisomers. The 7-bromo compound is thus the essential starting material for building 7,8-diversified imidazo[1,2-a]pyridine libraries through iterative cross-coupling strategies.

Anti-Tubercular Drug Discovery: Halogen-Enabled SAR Exploration Around the Imidazo[1,2-a]pyridine-2-carbaldehyde Pharmacophore

In anti-tubercular screening programs targeting InhA or related M. tuberculosis enzymes, imidazo[1,2-a]pyridine-2-carbaldehydes have produced compounds with MIC values reaching 0.03 μg/mL [3]. The 7-bromo regioisomer is strategically positioned for SAR studies because the C7-Br can be retained as an electron-withdrawing substituent (modulating core electronics) or displaced via cross-coupling to explore diverse substituent space. Published data show that halogen substitution pattern profoundly influences anti-TB potency within this chemotype, with potency variations exceeding 100-fold between different substitution patterns [4]. Procuring the 7-bromo derivative as part of a matched set of regioisomers enables deconvolution of position-specific electronic and steric contributions to target engagement.

Chemical Procurement: Multi-Vendor Sourcing of a Regioisomer with Complete Identity Documentation for GLP-Adjacent Environments

For institutional procurement or CRO compound management groups requiring reliable multi-vendor sourcing with full chemical identity documentation, 7-bromoimidazo[1,2-a]pyridine-2-carbaldehyde is distinguished by: (i) ≥5 active supplier listings (Sigma-Aldrich/Fluorochem, Bidepharm, ChemScene, AKSci, Aladdin) offering ≥95% purity with ≥97% and 98% options ; (ii) complete identity verification infrastructure (CAS 1018828-16-4, MDL MFCD09995135, InChIKey VJRBGUGBMHSWEB-UHFFFAOYSA-N, PubChem CID 70701133) [5]; and (iii) availability of batch-specific certificates of analysis (COA) including NMR, HPLC, and GC data from major suppliers . This supplier diversity and documentation completeness reduces single-supplier dependency risk and supports compliance with institutional procurement traceability standards, advantages that are less robust for the 5-bromo and 8-bromo regioisomers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.